molecular formula C19H17NO2 B6450769 1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640963-39-7

1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6450769
CAS No.: 2640963-39-7
M. Wt: 291.3 g/mol
InChI Key: QFNBQHJXUBOAOI-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position, a 4-methylbenzoyl group at the third position, and a ketone functionality at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Friedel-Crafts Acylation:

    Alkylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a strong base.

    Cyclization: The formation of the quinoline core through cyclization reactions, which may involve the use of various reagents and catalysts to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone functionality can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigating its biological activity and potential therapeutic effects.

    Chemical Synthesis: Serving as an intermediate in the synthesis of more complex quinoline derivatives.

    Industrial Applications: Potential use in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Ethyl-3-methylquinolin-4-one
  • 1-Ethyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one
  • 1-Ethyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Uniqueness: 1-Ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl group, a 4-methylbenzoyl group, and a ketone functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-20-12-16(18(21)14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNBQHJXUBOAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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